molecular formula C17H17N3OS B12449774 N-benzyl-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

N-benzyl-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

Cat. No.: B12449774
M. Wt: 311.4 g/mol
InChI Key: VCLJEWAWSBBLRN-UHFFFAOYSA-N
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Description

N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, such as the presence of both benzyl and sulfanyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-benzyl-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H17N3OS/c1-20-15-10-6-5-9-14(15)19-17(20)22-12-16(21)18-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21)

InChI Key

VCLJEWAWSBBLRN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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